Development of Novel Derivatives: Exploring structural modifications of PPACK to enhance its potency, selectivity, and pharmacokinetic properties for therapeutic applications. [, , ]
Investigating New Therapeutic Targets: Studying the potential of PPACK and its derivatives in targeting other serine proteases involved in various diseases beyond thrombosis, such as inflammatory disorders and cancer. [, ]
H-D-Pro-Phe-Arg-chloromethylketone is a synthetic compound with the molecular formula C21H31ClN6O3. It is classified as a chloromethyl ketone and is recognized for its role as an inhibitor of coagulation factors, specifically factor XII and plasma kallikrein. This compound is notable in biochemical research for its interactions with various enzymes and proteins, making it significant in the study of coagulation pathways and potential therapeutic applications.
H-D-Pro-Phe-Arg-chloromethylketone has been cataloged in several chemical databases, including PubChem, where it is listed under the Compound ID 10456438 . It is commercially available through various suppliers, including VWR International and Biosynth, indicating its relevance in both research and potential clinical applications .
This compound falls under the category of synthetic peptides and is primarily used in biochemical research. Its classification as an inhibitor of specific enzymes positions it as a valuable tool in studying coagulation mechanisms and related therapeutic strategies.
The synthesis of H-D-Pro-Phe-Arg-chloromethylketone typically involves the use of peptide coupling techniques, where protected amino acids are combined to form the desired peptide sequence. The chloromethyl ketone functionality can be introduced through specific chemical reactions that modify the peptide backbone.
The molecular structure of H-D-Pro-Phe-Arg-chloromethylketone features a complex arrangement of atoms that includes:
The structural data can be represented in terms of its chemical formula (C21H31ClN6O3) and molecular weight (approximately 420.96 g/mol). The compound's three-dimensional conformation plays a crucial role in its biological activity and interaction with target enzymes .
H-D-Pro-Phe-Arg-chloromethylketone participates in several biochemical reactions, primarily as an enzyme inhibitor. Its mechanism involves binding to active sites on target enzymes, thus preventing substrate access.
The mechanism of action for H-D-Pro-Phe-Arg-chloromethylketone involves:
Studies have shown that this compound exhibits significant inhibitory activity against coagulation factors, which can be quantitatively assessed through enzymatic assays measuring clotting times or factor activity levels .
H-D-Pro-Phe-Arg-chloromethylketone has several scientific uses:
CMK functions as an irreversible covalent inhibitor by exploiting the catalytic machinery of its target enzymes. The chloromethylketone warhead forms a stable thioether bond with the imidazole ring of the active-site histidine residue in FXIIa and plasma kallikrein, permanently inactivating these proteases [4] [8]. This inhibition is highly specific due to the substrate-like peptide sequence (D-Pro-Phe-Arg), which confers selectivity for enzymes recognizing arginine at the P1 position.
Biochemical Specificity and Kinetics:CMK exhibits nanomolar affinity for FXIIa and plasma kallikrein (Ki < 10 nM), with negligible activity against thrombin, factor Xa, or other coagulation serine proteases [4]. This specificity prevents interference with hemostatic thrombin generation, distinguishing it from direct oral anticoagulants (DOACs) that target core coagulation enzymes [3].
Functional Consequences:Inhibition ablates the amidolytic activity of FXIIa and kallikrein, measured via chromogenic substrate assays (e.g., S-2302 for kallikrein) [2]. In plasma models, CMK prolongs the activated partial thromboplastin time (aPTT) by blocking contact-initiated intrinsic coagulation, without affecting tissue factor-driven thrombin generation [3] [5].
Table 1: Key Structural and Functional Attributes of CMK
Property | Detail | Experimental Evidence |
---|---|---|
Molecular formula | C21H31ClN6O3 | NMR/mass spectrometry [2] [4] |
Molecular weight | 450.96 g/mol | Analytical HPLC [2] |
Primary targets | Factor XIIa, plasma kallikrein | Enzyme kinetics, aPTT assays [4] [5] |
Inhibition mechanism | Irreversible alkylation of active-site His residue | Structural modeling [4] |
Selectivity | No significant inhibition of thrombin, fXa, or fVIIa | Specific activity screens [3] [4] |
The contact system comprises FXII, prekallikrein (PK), and high-molecular-weight kininogen (HK), which assemble on anionic surfaces to initiate coagulation and inflammation. CMK disrupts this cascade at two critical nodes.
Surface-Dependent Activation:FXII autoactivation on polyphosphate, collagen, or microbial surfaces generates FXIIa, which activates PK to kallikrein. CMK blocks this amplification loop by inhibiting both FXIIa and kallikrein, preventing reciprocal protease activation [3] [5]. In Salmonella-infected rats, CMK abolished contact system-driven fibrin deposition in lungs by >90% [8].
FXII-Independent Pathways:PK can be activated independently by prolylcarboxypeptidase (PRCP) or heat shock protein 90 (HSP90) on endothelial cells [3]. CMK directly inhibits kallikrein generated via this route, mitigating bradykinin production and vascular leakage in models of sepsis or anaphylaxis [2] [8].
Impact on Intrinsic Coagulation:Although FXIIa activates FXI, CMK does not impair physiologic hemostasis because FXI is primarily activated by thrombin (not FXIIa) during clotting in vivo [3] [5]. This explains why CMK-treated animals show reduced thrombosis without increased bleeding [2].
Plasma kallikrein cleaves HK to release bradykinin, a potent inflammatory mediator. CMK’s inhibition of kallikrein directly attenuates this pathway.
Bradykinin Suppression:Incubation of Fusobacterium necrophorum with human plasma triggered HK cleavage and bradykinin release, which was abolished by CMK [5]. Similar results occurred in Salmonella infection models, where CMK prevented kinin-mediated pulmonary edema and vascular leakage [8].
Antibacterial Immunomodulation:Kallikrein inhibition by CMK indirectly enhances innate immunity. Contact activation on bacterial surfaces generates HK fragments, including domain D3, which exerts direct antimicrobial effects. CMK potentiates this by limiting HK consumption, preserving intact HK for fragmentation by neutrophil elastase into bactericidal D3 peptides [6]. This dual role—blocking inflammation while promoting microbial killing—was validated in rat infection models [6] [8].
Table 2: Therapeutic Applications of CMK in Preclinical Models
Disease Model | Key Mechanism | Outcome with CMK |
---|---|---|
Cerebral ischemia (MCAO) | Inhibition of FXIIa-driven thrombosis | Reduced infarct size, improved perfusion [2] |
Salmonella pneumonia | Blockade of contact system-driven vascular leakage | Prevention of pulmonary hemorrhage [8] |
Anaphylactic hypotension | Suppression of kallikrein-mediated bradykinin | Stabilized blood pressure [2] |
Polyphosphate-induced thrombosis | FXIIa/kallikrein inhibition | Reduced thrombus formation without bleeding [2] |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1